Cas no 1370190-94-5 (Desethylene Posaconazole)

Desethylene Posaconazole 化学的及び物理的性質
名前と識別子
-
- Posaconazole Impurity 88
- Desethylene Posaconazole
- Posaconazole Impurity 40
- Posaconazole Desethylene Impurity
- Posaconazole Impurity 67
- D-threo-Pentitol, 2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[[2-[[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]amino]ethyl]amino]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-
- 4-(4-((2-((4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)amino)ethyl)amino)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one
-
- インチ: 1S/C35H40F2N8O4/c1-3-33(24(2)46)45-34(47)44(23-42-45)29-9-5-27(6-10-29)39-14-15-40-28-7-11-30(12-8-28)48-18-25-17-35(49-19-25,20-43-22-38-21-41-43)31-13-4-26(36)16-32(31)37/h4-13,16,21-25,33,39-40,46H,3,14-15,17-20H2,1-2H3/t24-,25+,33-,35-/m0/s1
- InChIKey: HJDOFODAVXYYNP-ROTRBJTBSA-N
- ほほえんだ: C(N1N=CN=C1)[C@@]1(C2C=CC(F)=CC=2F)OC[C@@H](COC2C=CC(NCCNC3C=CC(N4C=NN([C@@H](CC)[C@@H](O)C)C4=O)=CC=3)=CC=2)C1
じっけんとくせい
- ゆうかいてん: NA
Desethylene Posaconazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desethylene Posaconazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D291175-50mg |
Desethylene Posaconazole |
1370190-94-5 | 50mg |
$ 25000.00 | 2023-09-08 | ||
TRC | D291175-1mg |
Desethylene Posaconazole |
1370190-94-5 | 1mg |
$414.00 | 2023-05-18 | ||
TRC | D291175-5mg |
Desethylene Posaconazole |
1370190-94-5 | 5mg |
$1728.00 | 2023-05-18 | ||
TRC | D291175-2.5mg |
Desethylene Posaconazole |
1370190-94-5 | 2.5mg |
$907.00 | 2023-05-18 | ||
TRC | D291175-10mg |
Desethylene Posaconazole |
1370190-94-5 | 10mg |
$3284.00 | 2023-05-18 |
Desethylene Posaconazole 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
Desethylene Posaconazoleに関する追加情報
Recent Advances in Desethylene Posaconazole (1370190-94-5) Research: A Comprehensive Review
Desethylene Posaconazole (CAS: 1370190-94-5), a key metabolite of the antifungal agent Posaconazole, has garnered significant attention in recent years due to its potential therapeutic applications and pharmacokinetic properties. This research briefing aims to synthesize the latest findings on Desethylene Posaconazole, focusing on its chemical characteristics, biological activity, and clinical relevance. The compound's unique structure and mechanism of action make it a promising candidate for further development in the treatment of invasive fungal infections.
Recent studies have elucidated the metabolic pathways involved in the formation of Desethylene Posaconazole, highlighting its role as a major circulating metabolite in humans. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to characterize its pharmacokinetic profile. These investigations have revealed that Desethylene Posaconazole maintains significant antifungal activity, albeit with altered potency compared to the parent compound.
In vitro and in vivo studies have demonstrated that Desethylene Posaconazole exhibits broad-spectrum activity against various pathogenic fungi, including Aspergillus and Candida species. The compound's mechanism of action involves inhibition of ergosterol biosynthesis, similar to other azole antifungals, but with distinct binding affinities to cytochrome P450 enzymes. These findings have important implications for understanding potential drug-drug interactions and resistance mechanisms in clinical settings.
Clinical pharmacokinetic studies have provided valuable insights into the behavior of Desethylene Posaconazole in human subjects. Research indicates that the metabolite accounts for approximately 20-30% of total drug-related material in plasma following Posaconazole administration. The extended half-life and favorable tissue distribution of Desethylene Posaconazole suggest it may contribute significantly to the overall antifungal efficacy of Posaconazole therapy.
Recent developments in formulation technology have explored strategies to enhance the bioavailability of Desethylene Posaconazole. Novel drug delivery systems, including nanoparticle-based formulations and lipid complexes, have shown promise in preclinical studies. These advancements could potentially lead to improved therapeutic outcomes and reduced dosing frequency in clinical applications.
The safety profile of Desethylene Posaconazole has been extensively evaluated in recent toxicological studies. While generally well-tolerated, research has identified potential hepatic effects at high concentrations, emphasizing the need for therapeutic drug monitoring in vulnerable patient populations. Ongoing investigations are exploring structure-activity relationships to optimize the balance between efficacy and safety.
Emerging research directions include the exploration of Desethylene Posaconazole as a standalone therapeutic agent and its potential applications in combination therapies. The compound's unique properties may offer advantages in specific clinical scenarios, such as in patients with altered drug metabolism or those requiring prolonged antifungal prophylaxis.
In conclusion, Desethylene Posaconazole (1370190-94-5) represents an important area of research in antifungal drug development. The accumulating evidence supports its significant role in Posaconazole's therapeutic effects and suggests potential for further pharmaceutical development. Continued investigation into its pharmacological properties and clinical applications will be essential for maximizing its therapeutic potential in the management of invasive fungal infections.
1370190-94-5 (Desethylene Posaconazole) 関連製品
- 310466-37-6(4-Fluoro-1-benzothiophene-2-carboxylic Acid)
- 1261974-52-0(2-(2-chloro-5-methoxyphenyl)benzoic Acid)
- 7125-83-9(1,2,2-Trichloro-3,3,3-trifluoropropane)
- 195711-28-5(1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)
- 2034370-99-3(N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzene-1-sulfonamide)
- 2387149-01-9(Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-)
- 2229682-90-8(Methyl 3-(3-aminobut-1-en-1-yl)-4-methoxybenzoate)
- 1160264-47-0(N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine)
- 303146-59-0(6-[(E)-2-[4-(propan-2-yl)phenyl]ethenyl]-2,3,4,5-tetrahydropyridazin-3-one)
- 68634-53-7(3-(4-Oxopyridin-1(4H)-yl)propanenitrile)


